

Applications of 1-Adamantanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

Cat. No.: B090690

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanecarboxylic acid is a versatile carboxylic acid derivative of adamantane, a rigid, lipophilic, polycyclic hydrocarbon.[1] Its unique three-dimensional structure and physicochemical properties make it a valuable building block in medicinal chemistry.[2] The incorporation of the adamantane moiety into drug candidates can significantly enhance their pharmacological profiles by increasing lipophilicity, improving metabolic stability, and providing a rigid scaffold for precise interactions with biological targets.[3] This document provides an overview of the applications of **1-adamantanecarboxylic acid** in drug discovery, with a focus on its use in the development of enzyme inhibitors and receptor modulators. Detailed protocols for relevant biological assays and synthetic methodologies are also provided.

Physicochemical Properties of 1-Adamantanecarboxylic Acid

Property	Value	Reference
CAS Number	828-51-3	[4]
Molecular Formula	C ₁₁ H ₁₆ O ₂	[4]
Molecular Weight	180.24 g/mol	[4]
Appearance	White crystalline powder	[1][4]
Melting Point	172-174 °C	[4][5]
Solubility	Insoluble in water; Soluble in organic solvents like methanol, ethanol, chloroform, acetone, and benzene.	[1][2][5][6]
pKa	4.86 ± 0.20 (Predicted)	[5]

Applications in Medicinal Chemistry

The rigid and lipophilic nature of the adamantane cage allows derivatives of **1-adamantanecarboxylic acid** to effectively interact with hydrophobic pockets of enzymes and receptors, leading to potent and selective modulation of their activity.[1]

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors for Obesity and Diabetes

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[2] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[6] A series of **1-adamantanecarboxylic acid** derivatives have been developed as potent DGAT1 inhibitors.

One notable example is compound 43c, an E-adamantane carboxylic acid derivative, which has demonstrated excellent in vitro activity with an IC₅₀ value of 5 nM against both human and mouse DGAT1.[6] This compound also showed significant efficacy in reducing plasma triglyceride levels and body weight gain in animal models.[6]

Quantitative Data: Adamantane-Based DGAT1 Inhibitors

Compound	Target	IC ₅₀ (nM)	Reference
43c	hDGAT1, mDGAT1	5	[6]
PF-04620110	hDGAT1	19	[7][8]

11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Inhibitors for Metabolic Syndrome

11 β -Hydroxysteroid dehydrogenase type 1 (11 β -HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[4] Inhibition of 11 β -HSD1 is a potential treatment for metabolic syndrome, including obesity and type 2 diabetes.[9]

α -Sulfonamido-N-adamantanecarboxamide derivatives have been identified as potent 11 β -HSD1 inhibitors. Compound 7j from this series is a highly potent inhibitor of human 11 β -HSD1 with an IC₅₀ of 8 nM.[1][9] It also exhibits good metabolic stability and in vivo efficacy.[9]

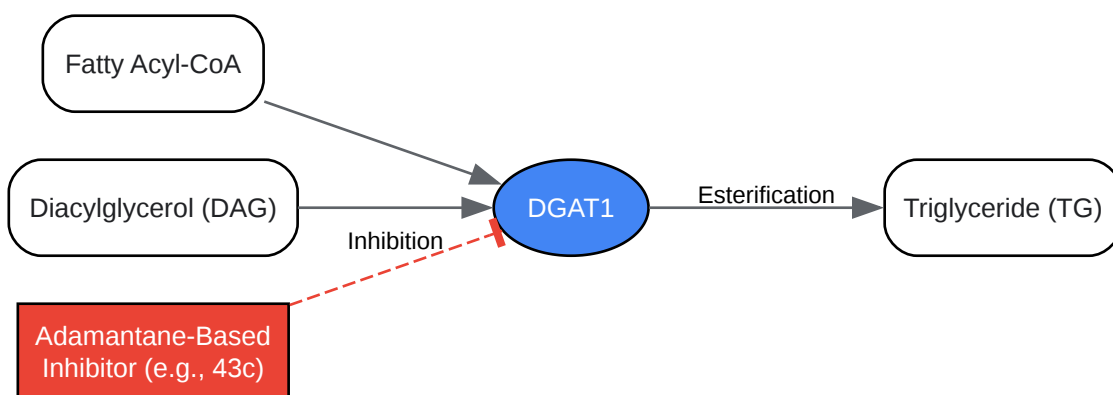
Quantitative Data: Adamantane-Based 11 β -HSD1 Inhibitors

Compound	Target	IC ₅₀ (nM)	Reference
7j	h11 β -HSD1	8	[1][9]
7j	m11 β -HSD1	49	[9]
MK-0916	h11 β -HSD1	70.4 (plasma IC ₅₀)	[9]

GABAA Receptor Modulators for Neurological Disorders

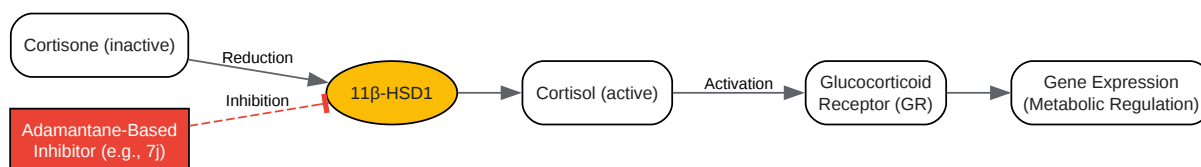
The γ -aminobutyric acid type A (GABA_A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Allosteric modulation of GABA_A receptors is a key mechanism for the action of many anxiolytic, sedative, and anticonvulsant drugs. The lipophilic adamantane cage can interact with allosteric sites on the GABA_A receptor, influencing its function.

Signaling Pathway Diagrams



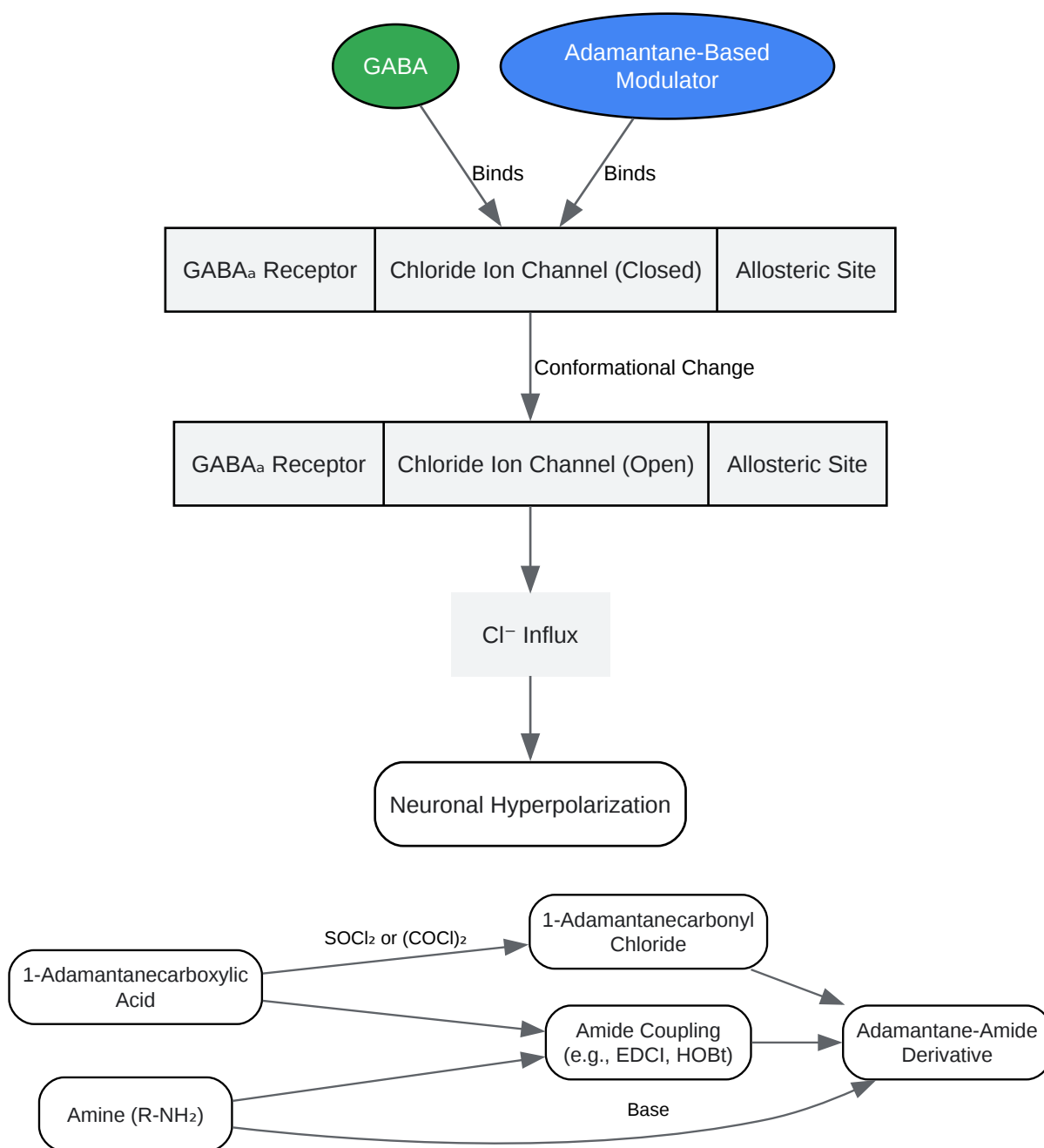
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DGAT1 signaling pathway and inhibition.



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11β-HSD1 signaling pathway and inhibition.



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